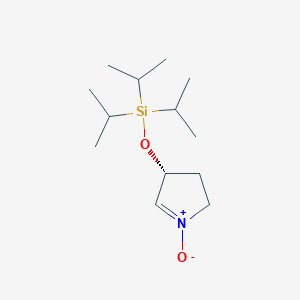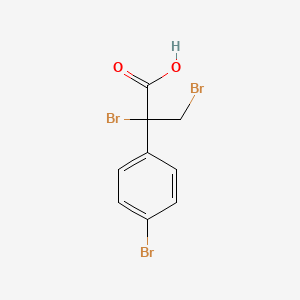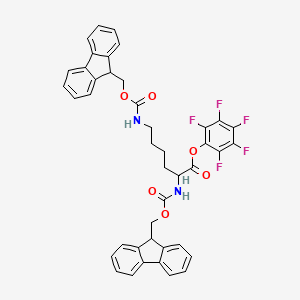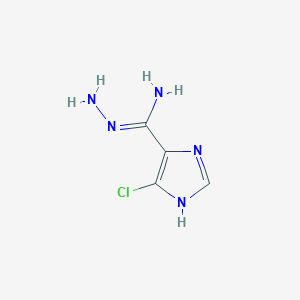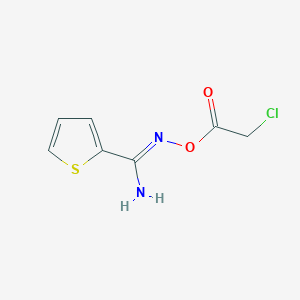
N'-(2-Chloroacetoxy)thiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2S and a molecular weight of 218.66 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetoxy)thiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboximidamide with chloroacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N’-(2-Chloroacetoxy)thiophene-2-carboximidamide involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: The chloroacetoxy group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives .
Applications De Recherche Scientifique
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N’-(2-Chloroacetoxy)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of neuronal nitric oxide synthase (nNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can have therapeutic effects in conditions where overproduction of nitric oxide is implicated, such as chronic neurodegenerative diseases and melanoma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboximidamide: A closely related compound with similar chemical properties but lacking the chloroacetoxy group.
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core structure and exhibit similar biological activities.
Uniqueness
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide is unique due to the presence of the chloroacetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C7H7ClN2O2S |
|---|---|
Poids moléculaire |
218.66 g/mol |
Nom IUPAC |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C7H7ClN2O2S/c8-4-6(11)12-10-7(9)5-2-1-3-13-5/h1-3H,4H2,(H2,9,10) |
Clé InChI |
OQXNURSNFIANFU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CSC(=C1)/C(=N/OC(=O)CCl)/N |
SMILES canonique |
C1=CSC(=C1)C(=NOC(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


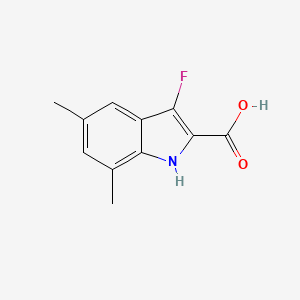
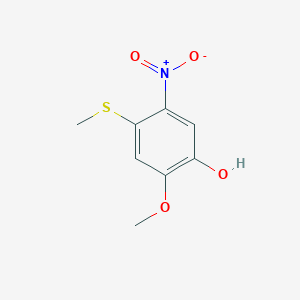
![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)
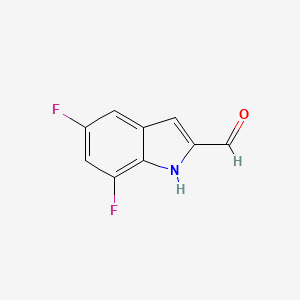

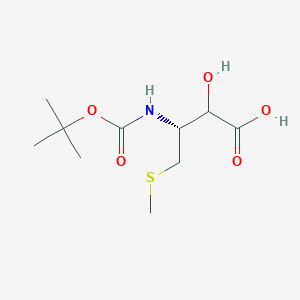
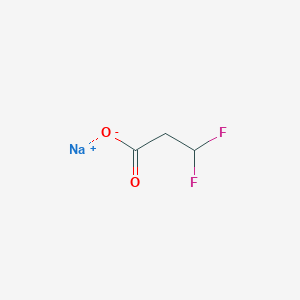
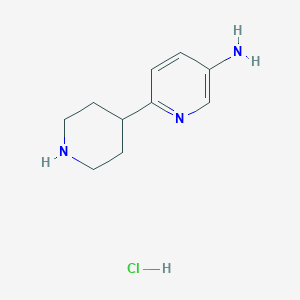
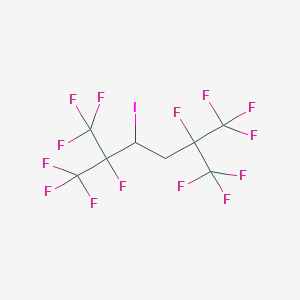
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
